molecular formula C7H13N3O4 B1347211 H-Gly-gly-sar-OH CAS No. 38937-80-3

H-Gly-gly-sar-OH

Cat. No. B1347211
CAS RN: 38937-80-3
M. Wt: 203.2 g/mol
InChI Key: WTUVOOODVFIARR-UHFFFAOYSA-N
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Description

“H-Gly-gly-sar-OH” is a tripeptide, which is a type of peptide consisting of three amino acids linked by peptide bonds . It contains a total of 26 bonds, including 13 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 tertiary amide (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .


Synthesis Analysis

The synthesis of “H-Gly-gly-sar-OH” has been investigated using both computational and experimental techniques . The main goal of these studies is to further investigate which factors determine the branching ratio of the b2-y1 and “diketopiperazine” pathways of protonated tripeptides .


Molecular Structure Analysis

“H-Gly-gly-sar-OH” contains a total of 27 atoms, including 13 Hydrogen atoms, 7 Carbon atoms, 3 Nitrogen atoms, and 4 Oxygen atoms . It also contains 26 bonds, including 13 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 tertiary amide (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .


Chemical Reactions Analysis

The fragmentation pathways of protonated “H-Gly-gly-sar-OH” have been investigated using both computational and experimental techniques . The main goal of these studies is to further investigate which factors determine the branching ratio of the b2-y1 and “diketopiperazine” pathways of protonated tripeptides .


Physical And Chemical Properties Analysis

“H-Gly-gly-sar-OH” has a molecular formula of C7H13N3O4 . It contains a total of 26 bonds, including 13 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 tertiary amide (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .

Scientific Research Applications

Fragmentation Pathways Analysis

  • H-Gly-gly-sar-OH, a peptide, has been studied for its fragmentation behavior using computational and experimental techniques. This research helps in understanding the factors determining the fragmentation pathways of protonated tripeptides, which is crucial in mass spectrometry-based peptide analysis (Paizs et al., 2003).

Structural and Binding Studies

  • The interactions of glycine derivatives, including sarcosine (Sar), with squaric acid have been explored. This research contributes to understanding the hydrogen bonding and molecular interactions in amino acid derivatives, useful in the field of crystallography and molecular modeling (Anioła et al., 2014).

Investigation of Hydrogen Abstraction Reactions

  • Studies on hydrogen abstraction reactions involving Gly and Ala residues in comparison with H-Gly-gly-sar-OH have provided insights into the unfolding mechanisms of amino acid residues. This is significant in understanding the biochemical processes involved in diseases like Alzheimer's (Owen et al., 2012).

Analysis of Amide Bond Cleavage

  • Research on the amide bond cleavage in deprotonated tripeptides, including H-Gly-gly-sar-OH, contributes to a deeper understanding of peptide fragmentation, which is important in peptide sequencing and identification techniques (Harrison et al., 2003).

Transport and Uptake Studies

  • The interaction between Gly-Sar and phenylalanylprolylalanine for transport into renal brush-border membrane vesicles has been investigated, providing insights into the mechanisms of peptide transport in renal systems (Tiruppathì et al., 1990).

Continued: Scientific Research Applications of H-Gly-gly-sar-OH

Dipeptide Transport in Intestinal Cells

  • Research on Glycylsarcosine (Gly-Sar) transport in human intestinal epithelial cells (Caco-2) has been crucial for understanding the mechanisms of H(+)-coupled dipeptide transporters in the intestines. This has implications for drug delivery and absorption in the gastrointestinal tract (Thwaites et al., 1993).

Chemical Shift Analysis in NMR Spectroscopy

  • The study of proton chemical shifts in disordered linear peptides, including H-Gly-Gly-X-Gly-Gly-OH, has provided valuable data for interpreting NMR spectra in peptide and protein analysis. This helps in elucidating the structure of peptides and proteins (Merutka et al., 1995).

Peptide Bond Hydrolysis Catalyzed by Metal Ions

  • Insights into the hydrolysis of peptide bonds, such as the Gly-Sar bond in Gly-Sar-Met, catalyzed by metal ions like Pd(H(2)O)(4), have been provided through theoretical studies. This research is significant for understanding the catalytic mechanisms of metal ions in biochemical reactions (Kumar et al., 2010).

Structural Analysis of Peptide Derivatives

  • The characterization of hydrogensquarates of glycine-containing tripeptides, such as H-Gly-Gly-Gly-OH and H-Gly-Gly-Met-OH, has been conducted using various spectroscopic and computational methods. This research aids in understanding the structural properties of peptide derivatives (Koleva et al., 2006).

Enhancing Collagen Stability

  • Research has shown that substituting glycine with aza-glycine in collagen can increase the number of interfacial cross-strand hydrogen bonds, leading to hyperstability in the triple-helical form of collagen. This study provides a pathway to modify biopolymers for enhanced stability and function (Zhang et al., 2015).

Synthesis of Polypeptide Models

  • The synthesis of sequential oligomer models of collagen, such as polytripeptides H(-Pro-Gly-Leu)n OH and H(-Pro-Sar-Gly)n OH, has been explored. This is significant for the study and development of collagen models in biomedical research (Rapaka et al., 2009).

Future Directions

The peptide transporter PEPT-1 (SLC15A1) plays a major role in nutritional supply with amino acids by mediating the intestinal influx of dipeptides and tripeptides generated during food digestion . The role of “H-Gly-gly-sar-OH” in the uptake of small bioactive peptides and various therapeutics makes it an important target for the investigation of the systemic absorption of small peptide-like active compounds and prodrug strategies of poorly absorbed therapeutics .

properties

IUPAC Name

2-[[2-[(2-aminoacetyl)amino]acetyl]-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O4/c1-10(4-7(13)14)6(12)3-9-5(11)2-8/h2-4,8H2,1H3,(H,9,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUVOOODVFIARR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70959773
Record name N-(2-Amino-1-hydroxyethylidene)glycyl-N-methylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70959773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Gly-gly-sar-OH

CAS RN

38937-80-3
Record name Glycine, glycylglycyl-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38937-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycyl-glycyl-sarcosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038937803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 38937-80-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334197
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Amino-1-hydroxyethylidene)glycyl-N-methylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70959773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
B Paizs, S Suhai, AG Harrison - Journal of the American Society for Mass …, 2003 - Springer
… the a1-y2 TS is slower for H-Gly-Gly-Sar-OH than the corresponding reaction of H-Gly-Gly-… barrier of the H-Gly-Gly-Sar-OH case and the fact that H-Gly-Gly-Sar-OH has more degrees of …
Number of citations: 37 link.springer.com
AG Harrison, KW Michael Siu… - Rapid communications in …, 2003 - Wiley Online Library
… In the same vein, the a 3 ions derived from H-Gly-Gly-Sar-OH and H-Gly-Gly-Pro-OH did not show elimination of the glycine residue from the a 3 ions but did show a much more intense …
B Paizs, S Suhai - Mass spectrometry reviews, 2005 - Wiley Online Library
… While the y 1 ion dominates the CID spectrum of protonated H-Gly–Gly–Sar-OH, fragmentation of protonated H-Gly–Sar–Sar-OH mainly leads to formation of the b 2 ion and the y 1 ion …
R Andersen, FS Jørgensen, L Olsen, J Våbenø… - Pharmaceutical …, 2006 - Springer
Purpose The aim of this study was to develop a three-dimensional quantitative structure–activity relationship (QSAR) model for binding of tripeptides and tripeptidomimetics to hPEPT1 …
Number of citations: 21 link.springer.com
A Jegorov, B Paizs, M Žabka… - … Journal of Mass …, 2003 - journals.sagepub.com
High-performance liquid chromatography and tandem mass spectrometry (HPLC/MS/MS) was used for the detection of cyclic hexadepsipeptides roseotoxins produced by …
Number of citations: 43 journals.sagepub.com
JM Allen, AH Racine, AM Berman, JS Johnson… - Journal of the American …, 2008 - Elsevier
It has been determined experimentally that a 3 ions are generally not observed in the tandem mass spectroscopic (MS/MS) spectra of b 3 ions. This is in contrast to other b n ions, which …
Number of citations: 45 www.sciencedirect.com
IP Csonka, B Paizs, S Suhai - Journal of mass spectrometry, 2004 - Wiley Online Library
Arginine is often involved at the C‐terminus of peptides obtained from tryptic digests of proteins. The very basic guanidine group of the side‐chain of arginine has a large effect on the …
C Bleiholder, S Suhai, AG Harrison… - Journal of the American …, 2011 - ACS Publications
… Paizs, B; Suhai, S; Harrison, AG Experimental and theoretical investigation of the main fragmentation pathways of protonated H-Gly-Gly-Sar-OH and H-Gly-Sar-Sar-OH J. Am. Soc. …
Number of citations: 82 pubs.acs.org
D Koirala, S Mistry, PG Wenthold - Journal of The American …, 2017 - ACS Publications
… Paizs, B; Suhai, S; Harrison, AG Experimental and theoretical investigation of the main fragmentation pathways of protonated H-Gly-Gly-Sar-OH and H-Gly-Sar-Sar-OH J. Am. Soc. …
Number of citations: 5 pubs.acs.org
F Pingitore, MJ Polce, P Wang… - Journal of the …, 2004 - ACS Publications
The elimination of carbon monoxide and water from a series of protonated dipeptides, [XxxYyy + H] + , is investigated by tandem mass spectrometry experiments and density functional …
Number of citations: 43 pubs.acs.org

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